molecular formula C9H22Cl2N2O B6249262 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride CAS No. 2411263-21-1

3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride

Cat. No.: B6249262
CAS No.: 2411263-21-1
M. Wt: 245.2
InChI Key:
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Description

3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O and a molecular weight of 245.2 g/mol . This compound is characterized by the presence of an aminopiperidine moiety attached to a butanol backbone, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Attachment of the Butanol Moiety: The butanol moiety is then attached to the piperidine ring through nucleophilic substitution or similar reactions.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety can interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride is unique due to its specific structural features, such as the position of the hydroxyl group and the length of the carbon chain

Properties

CAS No.

2411263-21-1

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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